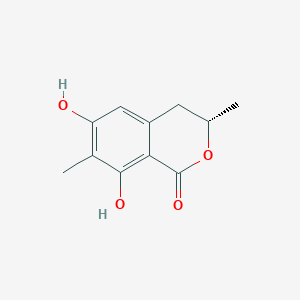

Monaschromone

Description

This compound has been reported in Monascus purpureus with data available.

Structure

3D Structure

Properties

Molecular Formula |

C11H12O4 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

(3S)-6,8-dihydroxy-3,7-dimethyl-3,4-dihydroisochromen-1-one |

InChI |

InChI=1S/C11H12O4/c1-5-3-7-4-8(12)6(2)10(13)9(7)11(14)15-5/h4-5,12-13H,3H2,1-2H3/t5-/m0/s1 |

InChI Key |

XZWVQJGERNDTEK-YFKPBYRVSA-N |

Isomeric SMILES |

C[C@H]1CC2=CC(=C(C(=C2C(=O)O1)O)C)O |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C(=O)O1)O)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Monaschromone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, biological activity, and known experimental protocols related to Monaschromone, a polyketide metabolite with noteworthy antifungal properties.

Chemical Structure and Identification

This compound, a natural product isolated from Monascus species, possesses a dihydroisochromenone core structure. Its chemical identity is defined by the following parameters:

-

IUPAC Name: (3S)-3,4-dihydro-6,8-dihydroxy-3,7-dimethyl-1H-2-benzopyran-1-one

-

Molecular Formula: C₁₁H₁₂O₄

-

CAS Number: 1338576-70-7

-

SMILES String: C[C@H]1Cc2cc(O)cc(O)c2C(=O)O1

Chemical Structure:

Caption: 2D chemical structure of this compound.

Quantitative Biological Activity

This compound has demonstrated significant in vitro activity against a range of fungal pathogens. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, have been reported as follows:

| Fungal Species | Minimum Inhibitory Concentration (MIC) (μM) |

| Botrytis cinerea | 6.25 - 12.5 |

| Alternaria solani | 6.25 - 12.5 |

| Magnaporthe oryzae | 6.25 - 12.5 |

| Gibberella saubinettii | 6.25 - 12.5 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antifungal susceptibility of various fungal species to this compound can be determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI). This protocol provides a quantitative measure of the in vitro antifungal activity.

Principle: A standardized suspension of the test fungus is exposed to serial dilutions of this compound in a liquid growth medium. Following incubation, the MIC is determined as the lowest concentration of the compound that inhibits visible growth.

Materials:

-

This compound stock solution (typically in DMSO)

-

Test fungal isolates

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader (optional, for spectrophotometric reading)

-

Incubator

Procedure:

-

Preparation of Fungal Inoculum:

-

Culture the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) to obtain sporulating colonies.

-

Prepare a spore suspension in sterile saline or water.

-

Adjust the spore suspension to a standardized concentration (e.g., 0.5-2.5 x 10³ cells/mL) using a hemocytometer or spectrophotometer.

-

-

Preparation of this compound Dilutions:

-

Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well microtiter plates. The final concentration range should typically span from a high concentration (e.g., 64 µg/mL) to a low concentration (e.g., 0.125 µg/mL).

-

Include a drug-free well for a positive growth control and an uninoculated well for a negative control.

-

-

Inoculation and Incubation:

-

Add the standardized fungal inoculum to each well of the microtiter plate.

-

Incubate the plates at a suitable temperature (typically 35°C) for a defined period (e.g., 24-72 hours), depending on the growth rate of the fungal species.

-

-

MIC Determination:

-

Following incubation, determine the MIC by visual inspection of turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

-

Alternatively, for some yeasts, the endpoint can be determined spectrophotometrically by measuring the absorbance at a specific wavelength. A significant reduction (e.g., ≥50%) in absorbance compared to the growth control is considered the MIC.

-

Biosynthesis and Mechanism of Action (Hypothesized)

While the specific signaling pathways affected by this compound have not been elucidated, its structural similarity to other polyketides produced by Monascus species suggests a biosynthetic origin from a polyketide synthase (PKS) pathway. The general biosynthesis of Monascus azaphilone pigments, which are also polyketides, provides a potential model for the early steps of this compound formation.

Caption: Hypothesized polyketide biosynthetic pathway for this compound.

The precise molecular target and mechanism of action of this compound remain an area for further investigation. A general workflow for elucidating the mechanism of action of a novel antifungal agent is presented below.

The Biosynthesis of Monasones in Monascus Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monascus species, renowned for their production of azaphilone pigments, also synthesize a class of naphthoquinones known as monasones. These compounds exhibit significant biological activities, making their biosynthetic pathway a subject of intense research. This technical guide provides an in-depth exploration of the biosynthesis of monasones, detailing the genetic basis, key enzymatic steps, regulatory mechanisms, and methods for their study. The genes responsible for monasone biosynthesis are uniquely embedded within the Monascus azaphilone pigment (MonAzP) biosynthetic gene cluster, forming a composite supercluster.[1][2][3][4] This guide will elucidate the branching pathway leading to monasones from a shared polyketide intermediate, present quantitative data on their production, and offer detailed experimental protocols for their investigation. Furthermore, we will visualize the intricate biosynthetic and signaling pathways using diagrammatic representations to facilitate a comprehensive understanding for researchers in mycology, natural product chemistry, and drug discovery.

The Monasone Biosynthetic Pathway: A Branch from Azaphilone Pigment Synthesis

The biosynthesis of monasones is intricately linked to the production of MonAzPs, sharing early biosynthetic intermediates.[1][2][4] The pathway diverges from the main MonAzP route at the level of the first polyketide intermediate. The genes for monasone biosynthesis are located within the MonAzP gene cluster, suggesting a genomic and biosynthetic parsimony in these fungi.[1][2][4]

The key enzyme initiating this pathway is MrPigA , a non-reducing polyketide synthase (nrPKS).[4] In the absence of the subsequent enzyme in the MonAzP pathway, the ketoreductase MrPigC, the unstable polyketide intermediate produced by MrPigA undergoes a spontaneous aldol condensation to form trihydroxynaphthalene.[4] This intermediate is then oxidized to yield monasone A, which can be further reduced to monasone B.[4]

Another key enzyme, MrPigN , a monooxygenase, has been shown to significantly increase the production of monasones when co-expressed with MrPigA.[4] While its precise role in the monasone pathway is still under investigation, it is clear that it plays a crucial role in enhancing the yield of these naphthoquinones. Additionally, MrPigH is thought to be an essential enzyme in naphthoquinone biosynthesis.[5]

Key Biosynthetic Steps:

-

Polyketide Synthesis: The nrPKS MrPigA catalyzes the formation of the initial polyketide chain from acetyl-CoA and malonyl-CoA.[4][6]

-

Spontaneous Cyclization: In a shunt from the MonAzP pathway, the unstable polyketide intermediate cyclizes via an aldol condensation to form trihydroxynaphthalene.[4]

-

Oxidation: Trihydroxynaphthalene is spontaneously oxidized to form monasone A .[4]

-

Reduction: Monasone A can be subsequently reduced by endogenous Monascus enzymes to form monasone B .[4]

-

Enhanced Production: Co-expression of the monooxygenase MrPigN with MrPigA leads to a significant increase in the production of both trihydroxynaphthalene and monasone A.[4]

Visualization of the Monasone Biosynthetic Pathway

References

- 1. journals.asm.org [journals.asm.org]

- 2. Monasone Naphthoquinone Biosynthesis and Resistance in Monascus Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Monasone Naphthoquinone Biosynthesis and Resistance in Monascus Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Diversifying of Chemical Structure of Native Monascus Pigments [frontiersin.org]

Spectroscopic Data of Monascus Naphthoquinones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for naphthoquinones produced by Monascus species. These fungal secondary metabolites are of significant interest due to their diverse biological activities. This document compiles key spectroscopic information from various studies to facilitate their identification, characterization, and further investigation in research and drug development.

Introduction to Monascus Naphthoquinones

Monascus species are well-known for producing a variety of polyketide-derived secondary metabolites, including the widely used azaphilone pigments.[1][2] Embedded within the biosynthetic gene cluster for these pigments is a pathway for the production of 1,4-naphthoquinone derivatives, termed monasones.[3][4] While often found in trace amounts in wild-type strains, genetic modifications can lead to substantial production of these naphthoquinones.[3] The study of these compounds is crucial for understanding the biosynthetic network in Monascus and for exploring their potential as bioactive agents.

Spectroscopic Data of Monascus Naphthoquinones and Related Azaphilones

The structural elucidation of natural products relies heavily on a combination of spectroscopic techniques. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is fundamental for determining the molecular formula, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework. Ultraviolet-Visible (UV-Vis) spectroscopy is useful for characterizing the chromophore of these colored compounds.

Mass Spectrometry Data

Mass spectrometry is a key tool for the identification of Monascus pigments and related compounds. Matrix-assisted laser desorption/ionization–mass spectrometry imaging (MALDI-MSI) has been employed to reveal the localization of secondary metabolites, such as monascin and rubropunctamine, in red yeast rice.[5] LC-MS analysis is also commonly used to identify derivatives of Monascus pigments.[6]

Table 1: High-Resolution Mass Spectrometry (HRESIMS) Data for Selected Monascus Azaphilones

| Compound | Molecular Formula | Calculated m/z [M+Na]⁺ | Measured m/z [M+Na]⁺ | Reference |

| 5S,6S-Monaspurpyridine A | C₁₅H₁₄O₅Na | 297.07334 | 297.07357 | [7] |

| Monaphilone A | C₁₅H₁₉NO₆Na | 332.11046 | 332.11020 | [7] |

| Monaphilone B | C₁₅H₁₉NO₆Na | 332.11046 | 332.11026 | [7] |

NMR Spectroscopic Data

NMR spectroscopy is indispensable for the detailed structural characterization of Monascus naphthoquinones and related azaphilones. The following tables summarize the ¹H and ¹³C NMR data for representative compounds.

Table 2: ¹H NMR Spectroscopic Data for 5S,6S-Monaspurpyridine A (600 MHz, acetone-d₆)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 13 | 1.26 | d | 6.0 |

| 10 | 1.68 | d | 6.6 |

| 11b | 2.65 | dd | 14.0, 7.8 |

| 11a | 2.70 | dd | 14.0, 5.1 |

| OH-12 | 3.97 | d | 6.6 |

| 12 | 4.21 | m | |

| 1 | 5.78 | q | 6.6 |

| 8 | 6.69 | s | |

| 9 | 7.78 | s | |

| 4 | 8.51 | s | |

| Reference:[7] |

Table 3: ¹³C NMR Spectroscopic Data for 5S,6S-Monaspurpyridine A (150 MHz, acetone-d₆)

| Position | δC (ppm) | Position | δC (ppm) |

| 10 | 21.1 | 8a | 143.9 |

| 13 | 24.4 | 9a | 157.9 |

| 11 | 45.0 | 7 | 160.3 |

| 12 | 66.2 | 5 | 162.8 |

| 1 | 79.2 | 3 | 169.7 |

| 8 | 106.1 | ||

| 9 | 120.6 | ||

| 4a | 122.7 | ||

| 3a | 126.7 | ||

| 4 | 128.4 | ||

| Reference:[7] |

UV-Visible Spectroscopic Data

The UV-Vis absorption spectra of Monascus pigments are characteristic of their azaphilone core structure and are sensitive to the pH of the solvent.[8] The pigments are generally classified based on their absorption maxima: yellow pigments absorb at 330–450 nm, orange pigments at 460–480 nm, and red pigments at 490–530 nm.[1] It is recommended to perform UV-Vis analysis at a low pH (≤ 2.5) to ensure consistency and avoid the formation of artifacts from amination reactions.[8][9]

Table 4: UV-Visible Absorption Maxima for Classes of Monascus Azaphilone Pigments

| Pigment Class | Absorption Maxima (λmax) |

| Yellow | 330–450 nm |

| Orange | 460–480 nm |

| Red | 490–530 nm |

| Reference:[1] |

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining reproducible spectroscopic data. Below are generalized methodologies based on practices reported in the literature.

Sample Preparation for Spectroscopic Analysis

Monascus pigments are typically extracted from the fungal mycelium or the fermentation broth using organic solvents such as ethanol.[10] For analytical purposes, the crude extract is often subjected to further purification steps like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[6][11]

NMR Spectroscopy

For NMR analysis, purified compounds are dissolved in a suitable deuterated solvent, such as acetone-d₆ or CD₃OD.[7] ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, for example, at 600 MHz for ¹H and 150 MHz for ¹³C.[7] Standard 1D and 2D NMR experiments (COSY, HSQC, HMBC) are performed to establish the complete structure of the molecule.

Mass Spectrometry

High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap instrument.[12] This allows for the precise determination of the molecular weight and elemental composition of the analytes.

UV-Visible Spectroscopy

UV-Vis spectra are recorded using a spectrophotometer, with samples dissolved in a suitable solvent like ethanol.[13] The pH of the solvent should be controlled, especially for comparative studies.[8] Spectra are typically scanned over a range of 200–700 nm.[13]

Visualizations

Biosynthetic Pathway of Monascus Naphthoquinones and Azaphilones

The biosynthesis of monasones (naphthoquinones) branches off from the main pathway for Monascus azaphilone pigments (MonAzPs) at an early polyketide intermediate.[4] Some enzymes are shared between the two pathways, while others are specific to one.[3]

Caption: Biosynthesis of Monascus Naphthoquinones and Azaphilones.

General Workflow for Spectroscopic Analysis of Monascus Naphthoquinones

The characterization of Monascus naphthoquinones follows a standard analytical workflow, from cultivation and extraction to purification and spectroscopic analysis.

Caption: Workflow for Spectroscopic Analysis of Monascus Naphthoquinones.

References

- 1. Orange, red, yellow: biosynthesis of azaphilone pigments in Monascus fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Orange, red, yellow: biosynthesis of azaphilone pigments in Monascus fungi - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Monasone Naphthoquinone Biosynthesis and Resistance in Monascus Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monasone Naphthoquinone Biosynthesis and Resistance in Monascus Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Investigations into Chemical Components from Monascus purpureus with Photoprotective and Anti-Melanogenic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Improved analysis of Monascus pigments based on their pH-sensitive UV-Vis absorption and reactivity properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemijournal.com [chemijournal.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Preparation, Multispectroscopic Characterization, and Stability Analysis of Monascus Red Pigments—Whey Protein Isolate Complex - PMC [pmc.ncbi.nlm.nih.gov]

The Ubiquitous Chromone: A Technical Guide to its Natural Occurrence, Bioactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromones, constituting a significant class of oxygen-containing heterocyclic compounds based on the 4H-1-benzopyran-4-one scaffold, are ubiquitously distributed throughout the natural world.[1][2] Found in a diverse array of plants, fungi, and bacteria, these compounds have garnered substantial interest from the scientific community due to their wide spectrum of pharmacological activities.[3][4] This technical guide provides an in-depth exploration of the natural occurrence of chromones and their derivatives, detailing their isolation from natural sources, summarizing their biological activities with quantitative data, and elucidating the underlying molecular mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery and development.

Natural Sources and Biosynthesis of Chromones

Chromone derivatives are prolific secondary metabolites found across various biological taxa. In the plant kingdom, they are abundant in families such as Apiaceae, Asphodelaceae, and Thymelaeaceae.[1][5] Fungi, particularly species of Penicillium and Aspergillus, are also a rich source of bioactive chromones.[6][7] To a lesser extent, these compounds have been isolated from bacteria.[4]

The biosynthesis of the chromone core primarily follows the polyketide pathway.[8] In plants, the condensation of acetate units, often initiated by acetyl-CoA, leads to the formation of a poly-β-keto chain that subsequently undergoes cyclization and aromatization to yield the characteristic benzopyranone structure. The diversity of naturally occurring chromones arises from various enzymatic modifications of the basic scaffold, including hydroxylation, methylation, prenylation, and glycosylation.[8]

A notable class of chromones, the 2-(2-phenylethyl)chromones, are characteristic constituents of agarwood, the resinous heartwood of Aquilaria species, formed in response to fungal infection or injury.[9] Their biosynthesis involves the convergence of the polyketide and shikimate pathways.

Isolation and Purification of Chromones from Natural Sources

The extraction and purification of chromones from their natural matrices are critical steps in their study. The choice of methodology depends on the source material and the chemical properties of the target compounds.

General Experimental Protocol for Isolation from Plant Material (Saposhnikovia divaricata)

This protocol outlines a general procedure for the isolation of chromone glycosides from the roots of Saposhnikovia divaricata.

1. Extraction:

- Air-dried and powdered roots of S. divaricata are subjected to decoction with water.[10]

- The aqueous extract is then concentrated under reduced pressure.

- The concentrated extract is precipitated with 95% ethanol, and the supernatant is collected.[10]

2. Preliminary Fractionation:

- The ethanol supernatant is further concentrated and subjected to macroporous resin column chromatography.

- The column is washed with water to remove sugars and other polar impurities.

- The chromone-containing fraction is eluted with a gradient of ethanol in water.

3. Chromatographic Purification:

- The enriched chromone fraction is subjected to silica gel column chromatography, eluting with a gradient of ethyl acetate in petroleum ether.

- Fractions are monitored by thin-layer chromatography (TTC).

- Final purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column.[11]

Experimental Protocol for Isolation of 2-(2-Phenylethyl)chromones from Agarwood

1. Extraction:

- Powdered agarwood is extracted with 95% ethanol at room temperature.

- The ethanol extract is concentrated in vacuo.

2. Liquid-Liquid Partitioning:

- The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

- The ethyl acetate fraction, typically rich in 2-(2-phenylethyl)chromones, is collected.

3. Chromatographic Separation:

- The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of ethyl acetate in petroleum ether.

- Further purification is achieved using Sephadex LH-20 column chromatography with methanol as the eluent.

- Individual compounds are isolated by preparative HPLC.

Experimental Protocol for Isolation of Chromones from Fungal Cultures (Penicillium sp.)

1. Fermentation and Extraction:

- The fungal strain is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) for a specified period.

- The culture broth is separated from the mycelium by filtration.

- The mycelium and the filtrate are separately extracted with ethyl acetate.

2. Purification:

- The ethyl acetate extracts are combined and concentrated.

- The crude extract is subjected to silica gel column chromatography.

- Fractions containing chromones are further purified by preparative HPLC.[12]

Biological Activities of Naturally Occurring Chromones

Chromone derivatives exhibit a remarkable diversity of biological activities, making them promising candidates for drug development. The substitution pattern on the chromone nucleus plays a pivotal role in determining their pharmacological effects.[10]

Anti-inflammatory Activity

Many naturally occurring chromones have demonstrated potent anti-inflammatory properties. Their mechanisms of action often involve the inhibition of key inflammatory mediators and signaling pathways.

Table 1: Anti-inflammatory Activity of Selected Natural Chromones

| Compound | Natural Source | Assay System | Endpoint | IC50/EC50 | Citation |

| 5-O-methylcneorumchromone K | Dictyoloma vandellianum | LPS-stimulated RAW 264.7 macrophages | NO Production | 5-20 µM | [13] |

| Epiremisporine G | Penicillium citrinum | fMLP-induced human neutrophils | Superoxide Anion Generation | 31.68 ± 2.53 µM | |

| Epiremisporine H | Penicillium citrinum | fMLP-induced human neutrophils | Superoxide Anion Generation | 33.52 ± 0.42 µM | |

| 2-(2-phenylethyl)chromone dimers | Aquilaria sinensis | LPS-stimulated RAW 264.7 macrophages | NO Production | 7.0–12.0 μM | [2] |

Anticancer Activity

The antitumor potential of chromones has been extensively investigated. They can induce apoptosis, inhibit cell proliferation, and prevent metastasis in various cancer cell lines.

Table 2: Cytotoxic Activity of Selected Natural Chromones

| Compound | Natural Source | Cancer Cell Line | Assay | IC50 | Citation |

| Epiremisporine H | Penicillium citrinum | HT-29 (Colon) | MTT | 21.17 ± 4.89 µM | |

| Epiremisporine H | Penicillium citrinum | A549 (Lung) | MTT | 31.43 ± 3.01 µM | |

| Chromone Glycoside 1 | Saposhnikovia divaricata | PC-3 (Prostate) | MTT | 48.54 ± 0.80 µM | [5] |

| Chromone Glycoside 2 | Saposhnikovia divaricata | SK-OV-3 (Ovarian) | MTT | > 50 µM | [5] |

Antiviral Activity

Certain chromone derivatives have shown promising antiviral activity against a range of viruses, including influenza and HIV.

Table 3: Antiviral Activity of Selected Chromone Derivatives

| Compound Class | Virus | Assay | Endpoint | IC50/EC50 | Citation |

| Isoquinolone derivative | Influenza A and B | Cell-based | Viral Replication | 0.2 - 0.6 µM | [14] |

| Resveratrol derivatives (chromone-related) | Influenza A (H1N1) | In-Cell Western | HA expression | 5.9 - 12.4 µg/mL | [15] |

Antioxidant Activity

The radical scavenging properties of chromones contribute to their protective effects against oxidative stress-related diseases.

Table 4: Antioxidant Activity of Selected Natural Chromones

| Compound | Assay | EC50 | Citation |

| Luteolin (a flavonoid with a chromone core) | DPPH | 17.64 ± 2.33 µM | [8] |

| Quercetin (a flavonoid with a chromone core) | DPPH | 16.42 ± 1.67 µM | [8] |

| Chromone Derivative 126 | DPPH | 16.9 µM | [2] |

| Chromone Derivative 126 | ABTS | 18.7 µM | [2] |

Experimental Protocols for Biological Assays

Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

1. Cell Culture and Treatment:

- RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

- Cells are seeded in 96-well plates and allowed to adhere overnight.

- The cells are then pre-treated with various concentrations of the test chromone for 1 hour.

- Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL).

2. Nitrite Determination (Griess Assay):

- After 24 hours of incubation, the cell culture supernatant is collected.

- An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant.

- The absorbance at 540 nm is measured using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

3. Cell Viability (MTT Assay):

- To ensure that the observed reduction in NO is not due to cytotoxicity, a parallel MTT assay is performed.

- After treatment, the supernatant is removed, and MTT solution (0.5 mg/mL) is added to the cells.

- After incubation, the formazan crystals are dissolved in DMSO, and the absorbance at 570 nm is measured.

Cytotoxicity Assay (MTT Assay)

1. Cell Seeding and Treatment:

- Cancer cells (e.g., HT-29, A549) are seeded in 96-well plates and incubated overnight.

- The cells are treated with a range of concentrations of the chromone derivative for 48-72 hours.

2. MTT Assay:

- Following the incubation period, the medium is replaced with fresh medium containing MTT (0.5 mg/mL).

- The plate is incubated for 4 hours to allow the conversion of MTT to formazan by viable cells.

- The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

- The absorbance is read at 570 nm. The percentage of cell viability is calculated relative to untreated control cells.

Antioxidant Assay (DPPH Radical Scavenging Assay)

1. Preparation of Reagents:

- A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

- Serial dilutions of the test chromone and a standard antioxidant (e.g., ascorbic acid) are prepared.

2. Assay Procedure:

- The test compound solution is mixed with the DPPH solution in a 96-well plate or cuvettes.

- The mixture is incubated in the dark at room temperature for 30 minutes.

- The absorbance is measured at 517 nm.

3. Calculation:

- The percentage of radical scavenging activity is calculated using the formula: ((Abs_control - Abs_sample) / Abs_control) * 100.

- The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

Antiviral Assay: Neuraminidase Inhibition Assay (for Influenza Virus)

1. Enzyme and Substrate Preparation:

- Influenza virus neuraminidase (NA) is used as the enzyme source.

- A fluorescent substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is prepared.

2. Inhibition Assay:

- The test chromone is pre-incubated with the NA enzyme in a 96-well plate.

- The MUNANA substrate is added to initiate the enzymatic reaction.

- The reaction is incubated at 37°C.

3. Fluorescence Measurement:

- The reaction is stopped, and the fluorescence of the liberated 4-methylumbelliferone is measured (excitation ~365 nm, emission ~450 nm).

- The IC50 value, representing the concentration of the compound that inhibits 50% of the NA activity, is calculated.[10]

Molecular Mechanisms and Signaling Pathways

The biological effects of chromones are mediated through their interaction with various molecular targets and modulation of key signaling pathways.

Anti-inflammatory Mechanisms

The anti-inflammatory actions of chromones are often attributed to the suppression of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.

-

NF-κB Pathway: NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for inflammatory cytokines (TNF-α, IL-6) and inducible nitric oxide synthase (iNOS). Some chromone derivatives have been shown to inhibit the activation of IKK, thereby preventing IκBα degradation and NF-κB nuclear translocation.[16][17]

-

MAPK Pathway: The MAPK family, including p38, JNK, and ERK, plays a critical role in transducing extracellular signals to cellular responses, including inflammation. The activation of these kinases leads to the phosphorylation of various transcription factors that regulate the expression of inflammatory mediators. Certain chromones can inhibit the phosphorylation of p38 and JNK, thus dampening the inflammatory response.[18] For instance, the novel chromone derivative DCO-6 has been shown to inhibit the ROS-dependent activation of the TRAF6-ASK1-p38 pathway.[18][19]

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and biological evaluation of chromone derivatives as novel protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mutation, Chemoprofiling, Dereplication, and Isolation of Natural Products from Penicillium oxalicum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scielo.org.pe [scielo.org.pe]

- 14. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Nitrostilbenes: Synthesis and Biological Evaluation as Potential Anti-Influenza Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of IkB kinase and NF-kB by a novel synthetic compound SK 2009 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Small-molecule inhibitors of IκB kinase (IKK) and IKK-related kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Unveiling the Blueprint: An In-depth Technical Guide to the Monascus Azaphilone Pigment Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the Monascus azaphilone pigment (MAzP) biosynthetic gene cluster, a cornerstone of natural colorant production and a subject of significant interest for its diverse bioactive properties. This document delves into the genetic architecture, biosynthetic pathways, regulatory networks, and key experimental methodologies used to elucidate its function.

Introduction to Monascus Azaphilone Pigments

Monascus species, filamentous fungi with a long history in traditional Asian food and medicine, are renowned for producing a vibrant spectrum of azaphilone pigments. These polyketide-derived secondary metabolites are responsible for the characteristic red, orange, and yellow hues of products like red yeast rice.[1][2] Beyond their use as natural food colorants, MAzPs have garnered attention for their potential pharmacological activities, including anti-inflammatory, anticancer, and anti-obesity effects.[3][4] Understanding the genetic blueprint for the biosynthesis of these pigments is paramount for strain improvement, optimization of production, and the exploration of novel bioactive compounds.

The core of MAzP biosynthesis lies within a dedicated gene cluster, a contiguous region of the fungal genome encoding the necessary enzymatic machinery and regulatory factors.[5][6] This guide will dissect the components of this cluster, from the core polyketide synthase (PKS) and fatty acid synthase (FAS) to the intricate network of tailoring enzymes and transcriptional regulators.

The Architecture of the Monascus Azaphilone Pigment Biosynthetic Gene Cluster

The MAzP biosynthetic gene cluster is a mosaic of genes essential for the production of the characteristic pigments. While the exact gene content and organization can vary between different Monascus species and even strains, a core set of homologous genes is consistently present.[7][8]

Core Biosynthetic Genes:

-

Polyketide Synthase (PKS): A central enzyme, often designated as MpPKS5 or mrpigA, is a non-reducing PKS that catalyzes the initial steps of polyketide chain assembly from acetyl-CoA and malonyl-CoA precursors.[3][6] Inactivation of this gene results in a complete loss of pigment production.[6]

-

Fatty Acid Synthase (FAS): A dedicated FAS, typically encoded by two genes (MpFasA2 and MpFasB2), is responsible for the synthesis of β-keto acids (e.g., 3-oxooctanoyl-CoA and 3-oxodecanoyl-CoA) that are incorporated into the azaphilone backbone.[9]

-

Acyltransferase: This enzyme, often named MppB, is predicted to catalyze the esterification of the polyketide chromophore with the β-keto acid side chain, a crucial step in the formation of orange pigments like rubropunctatin and monascorubrin.[10]

Tailoring Enzymes:

A variety of enzymes are responsible for the chemical diversification of the initial polyketide scaffold, leading to the array of yellow, orange, and red pigments. These include:

-

Ketoreductases (e.g., MrPigC): These enzymes carry out reduction reactions on the polyketide intermediate.[4]

-

Monooxygenases (e.g., MrPigN): These FAD-dependent enzymes are involved in hydroxylation and pyrone ring formation.[3]

-

Oxidoreductases (e.g., MrPigE, MrPigF): These enzymes play a role in the interconversion of different pigment types.[4]

-

Serine Hydrolase (e.g., MppD): This enzyme assists the PKS in pigment production.[10]

Regulatory Genes:

The expression of the biosynthetic genes is tightly controlled by specific transcription factors located within or near the cluster.

-

mppR1 and mppR2: These genes encode transcriptional regulators that have been shown to influence pigment biosynthesis.[10]

-

pigR: This gene acts as a positive regulatory factor in the pigment biosynthesis pathway.[5]

The Biosynthetic Pathway of Monascus Azaphilone Pigments

The biosynthesis of MAzPs is a complex, multi-step process that begins with primary metabolites and culminates in a diverse array of colorful compounds. The pathway can be broadly divided into the formation of the polyketide chromophore, the synthesis of the fatty acid side chain, their subsequent condensation, and a series of modifications that determine the final color.

A simplified representation of the core biosynthetic pathway is illustrated below:

Caption: Core biosynthetic pathway of Monascus azaphilone pigments.

Regulation of Pigment Biosynthesis

The production of MAzPs is not constitutive but is instead influenced by a complex interplay of genetic and environmental factors.

Transcriptional Regulation

As previously mentioned, dedicated transcription factors within the gene cluster play a crucial role. Additionally, global regulators can also impact pigment biosynthesis. For instance, the global regulator LaeA has been shown to regulate the MAzP biosynthetic gene cluster.[3]

Signaling Pathways

Recent research has begun to unravel the signaling cascades that modulate pigment production in response to environmental cues.

cAMP-PKA Signaling Pathway: The cyclic AMP-protein kinase A (cAMP-PKA) pathway is a key signaling cascade involved in regulating secondary metabolism in fungi. Exogenous addition of cAMP has been shown to improve MAzP production in Monascus ruber.[3] Deletion of the phosphodiesterase gene (mrPDE), which degrades cAMP, leads to increased intracellular cAMP levels, enhanced PKA activity, and a significant increase in pigment production.[3]

Caption: The cAMP-PKA signaling pathway in the regulation of pigment biosynthesis.

Environmental Factors

A variety of environmental and nutritional factors can significantly impact pigment production by influencing gene expression and metabolic fluxes. These include:

-

pH: The pH of the culture medium can affect both the quantity and the type of pigments produced.[5]

-

Carbon and Nitrogen Sources: The availability and type of carbon and nitrogen sources are critical for providing the necessary precursors (acetyl-CoA, malonyl-CoA, and amino acids) for pigment biosynthesis.[5][10]

-

Acetic Acid: The addition of acetic acid has been shown to promote the growth of M. ruber and significantly increase the synthesis of MAzPs by up-regulating the expression of key biosynthetic genes.[10]

-

Stress Conditions: High-salt and high-sugar stress have been demonstrated to modulate gene expression and enhance pigment production.[11]

Quantitative Data on Gene Expression and Pigment Production

The following tables summarize quantitative data from various studies, illustrating the impact of different conditions on gene expression and pigment yield.

Table 1: Relative Expression of Pigment Biosynthesis Genes in Monascus purpureus Winter Strain Compared to Wild-Type YY-1

| Gene (Ortholog) | Function | Fold Change in Winter Strain |

| C5.137 (PKS) | Polyketide Synthase | +3.3 |

| C5.127 (FAS) | Fatty Acid Synthase | +2.91 |

| C5.128 (FAS) | Fatty Acid Synthase | +2.41 |

| C5.133 (MpigE) | Oxidoreductase | +4.0 |

| C5.124 (azaH) | Monooxygenase | +5.65 |

| C8.16 (tropB) | Monooxygenase | +2.5 |

| C5.135 | Oxidoreductase (Yellow Pigment) | +3.9 |

| C5.134 | - | +2.33 |

Data synthesized from a comparative transcriptomic analysis.[4]

Table 2: Pigment and Citrinin Production in Monascus purpureus Strains M3 and M34

| Strain | Pigment Yield (U/mL) | Citrinin Yield (mg/L) |

| M3 (High Citrinin) | 108.87 ± 1.64 | 1.04 ± 0.11 |

| M34 (Low Citrinin) | 108.87 ± 1.64 | 0.02 ± 0.01 |

Data from a study on high pigment-producing strains with varying citrinin levels.[12]

Table 3: Effect of Acetic Acid on Total Pigment Production in Monascus ruber

| Condition | Total Pigment Yield (Relative to Control) |

| No Acetic Acid (Control) | 1.00 |

| With Acetic Acid | 9.97 |

| With HCl (pH control) | 0.72 |

Data from a study investigating the effect of acetic acid on pigment biosynthesis.[10]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of the MAzP biosynthetic gene cluster.

Fungal Strains and Culture Conditions

-

Strains: Monascus purpureus, Monascus ruber, and other Monascus species are commonly used. Strains are typically maintained on Potato Dextrose Agar (PDA) slants.[13]

-

Culture Media: For pigment production, various solid and liquid fermentation media are used. A common solid substrate is sterilized rice.[8] Liquid fermentation is often carried out in a suitable medium containing carbon and nitrogen sources, such as a malt-peptone-starch medium.[14]

-

Growth Conditions: Cultures are typically incubated at 28-30°C for a period ranging from several days to two weeks, depending on the experiment.[10][13]

Gene Knockout and Heterologous Expression

Gene knockout is a fundamental technique to determine the function of specific genes within the cluster. Heterologous expression involves transferring genes of interest into a different host organism to study their function in isolation.

General Workflow for Gene Knockout (CRISPR-Cas9 based):

Caption: General workflow for CRISPR-Cas9 mediated gene knockout in Monascus.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to quantify the expression levels of specific genes.

Detailed Protocol:

-

RNA Extraction: Total RNA is extracted from fungal mycelia using a suitable kit or method (e.g., TRIzol).

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers. A typical reaction might involve incubating 0.5 µg of total RNA with reverse transcriptase mix at 37°C for 15 minutes, followed by inactivation at 85°C for 5 seconds.[12]

-

qPCR Reaction: The qPCR reaction is set up using a SYBR Green-based master mix, the synthesized cDNA as a template, and gene-specific primers.

-

Thermocycling Conditions: A typical thermocycling program includes an initial denaturation step (e.g., 95°C for 15 minutes), followed by 40-45 cycles of denaturation (e.g., 94-95°C for 5-10 seconds), annealing (e.g., 60°C for 30 seconds), and extension (e.g., 72°C for 30 seconds).[7][15]

-

Data Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used as an internal control for normalization.[7]

High-Performance Liquid Chromatography (HPLC) for Pigment Analysis

HPLC is a powerful technique for separating, identifying, and quantifying the different pigment components.

Detailed Protocol:

-

Sample Preparation:

-

Intracellular Pigments: Fungal mycelia are harvested, lyophilized, and ground to a powder. A known weight of the powder (e.g., 20-50 mg) is extracted with a suitable solvent, such as a methanol-water-formic acid mixture (e.g., 8:1.99:0.01, v/v/v) or 70% ethanol, often with the aid of ultrasonication or heating.[13][14] The extract is then centrifuged, and the supernatant is filtered through a 0.22 µm filter.[13]

-

Extracellular Pigments: The culture broth is centrifuged to remove the mycelia, and the supernatant is filtered.

-

-

HPLC System and Column: A standard HPLC system equipped with a photodiode array (PDA) detector is used. A C18 column (e.g., Inertsil ODS-3) is commonly employed for separation.[16]

-

Mobile Phase and Gradient: A gradient elution is typically used, with a mobile phase consisting of two solvents, such as water with a small amount of acid (e.g., trifluoroacetic acid) and acetonitrile.[17]

-

Detection: The PDA detector is used to monitor the absorbance at specific wavelengths corresponding to the different pigment classes: yellow (around 410 nm), orange (around 470 nm), and red (around 510 nm).[2]

-

Quantification: The concentration of each pigment can be determined by comparing the peak area to a standard curve of a known compound or expressed as relative abundance.

Conclusion and Future Perspectives

The study of the Monascus azaphilone pigment biosynthetic gene cluster has provided significant insights into the genetic and molecular basis of natural colorant production. The identification and characterization of the core biosynthetic genes, tailoring enzymes, and regulatory elements have paved the way for metabolic engineering strategies aimed at enhancing pigment yields, altering the pigment profile, and eliminating the production of undesirable mycotoxins like citrinin.

Future research will likely focus on:

-

Elucidating the remaining unknown steps in the biosynthetic pathway and the functions of uncharacterized genes within the cluster.

-

Unraveling the complex regulatory networks that govern pigment biosynthesis in response to various environmental and developmental cues.

-

Applying synthetic biology and CRISPR-based tools for the rational design and engineering of Monascus strains for the industrial production of specific, high-value pigments.

-

Exploring the full bioactive potential of the diverse array of azaphilone pigments and their derivatives for applications in the pharmaceutical and nutraceutical industries.

This in-depth understanding of the MAzP biosynthetic gene cluster not only advances our fundamental knowledge of fungal secondary metabolism but also provides a powerful toolkit for the development of sustainable and high-performing microbial cell factories.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Enhancement of Monascus yellow pigments production by activating the cAMP signalling pathway in Monascus purpureus HJ11 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Investigation of Citrinin and Pigment Biosynthesis Mechanisms in Monascus purpureus by Transcriptomic Analysis [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Comparative Transcriptomic Analysis of Key Genes Involved in Citrinin Biosynthesis in Monascus purpureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enhancement of Monacolin K Production by Intergeneric Hybridization between Monascus purpureus (Arg-) and Monascus ruber (Thi-, Met-) Auxotrophs - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Exploring the Subcellular Localization of Monascus Pigments Biosynthases: Preliminary Unraveling of the Compartmentalization Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. preprints.org [preprints.org]

- 15. De Novo RNA Sequencing and Transcriptome Analysis of Monascus purpureus and Analysis of Key Genes Involved in Monacolin K Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An Integrated Approach to Determine the Boundaries of the Azaphilone Pigment Biosynthetic Gene Cluster of Monascus ruber M7 Grown on Potato Dextrose Agar - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemijournal.com [chemijournal.com]

Unveiling the Bioactive Treasures of Monascus: A Technical Guide to the Isolation and Characterization of Novel Metabolites

For Researchers, Scientists, and Drug Development Professionals

The fungal genus Monascus has for centuries been a source of vibrant food colorants and traditional medicines, particularly in Asia.[1][2] Beyond its traditional uses, Monascus is a prolific producer of a diverse array of secondary metabolites with significant therapeutic potential.[3] These bioactive compounds, including pigments, monacolins, and other novel structures, have garnered increasing interest in the pharmaceutical and nutraceutical industries for their varied biological activities, which include antimicrobial, anti-inflammatory, and cholesterol-lowering effects.[3] This technical guide provides an in-depth overview of the methodologies for the isolation and characterization of novel metabolites from Monascus, offering a roadmap for researchers seeking to explore this rich source of natural products.

The Spectrum of Monascus Metabolites: A Quantitative Overview

Monascus species are known to produce a variety of secondary metabolites, with production levels being highly dependent on the species, strain, and fermentation conditions.[4][5] The primary classes of metabolites include azaphilone pigments, monacolins, and the mycotoxin citrinin.[2] Strategic selection of strains and optimization of fermentation parameters are crucial for maximizing the yield of desired compounds while minimizing or eliminating the production of unwanted substances like citrinin.[4][6]

| Metabolite Class | Key Compounds | Producing Species (Examples) | Typical Yields (Strain and Condition Dependent) | References |

| Azaphilone Pigments | Ankaflavin, Monascin (Yellow) | Monascus purpureus, M. ruber | Correlated production in M. purpureus | [4] |

| Rubropunctatin, Monascorubrin (Orange) | M. purpureus, M. ruber, M. pilosus | Precursors to red pigments | [2] | |

| Rubropunctamine, Monascorubramine (Red) | M. purpureus, M. ruber, M. pilosus | Formed by reaction with amino groups | [7] | |

| Monacolins | Monacolin K (Lovastatin) | Monascus ruber (M. pilosus) | Up to 17.71 ± 1.57 mg/g in solid-state fermentation | [4][8] |

| Dehydromonacolin K, Monacolin J | Monascus purpureus | Often below the limit of quantification in some strains | [5] | |

| Mycotoxins | Citrinin | Monascus purpureus | Production is strain-dependent; can be minimized | [4][5] |

Experimental Protocols: From Fermentation to Elucidation

The discovery of novel metabolites from Monascus is a multi-step process that begins with cultivation and culminates in the determination of the chemical structure of the isolated compounds.

Fungal Fermentation

Solid-state fermentation is a widely used method for producing Monascus metabolites, often resulting in higher yields compared to submerged fermentation.[8]

Protocol:

-

Substrate Preparation: Utilize a solid substrate such as rice, ginkgo seed powder, or other grains. For instance, ginkgo seeds are dried, crushed, and sieved.[8]

-

Inoculum Preparation:

-

Prepare a liquid seed medium (e.g., containing ginkgo seed powder, ammonium chloride, and magnesium sulfate).[8]

-

Inoculate with a Monascus purpureus spore suspension (e.g., from a red yeast rice culture) and cultivate at 28°C for 48 hours with shaking (150 rpm).[8]

-

Adjust the spore suspension concentration to approximately 10⁶ spores/mL.[8]

-

-

Fermentation:

-

Mix the prepared substrate with medium additives (e.g., ammonium sulfate, ammonium chloride, magnesium sulfate) and humidify with sterile water.[8]

-

Inoculate the solid medium with the prepared Monascus spore suspension (e.g., 8-11% w/w).[8]

-

Incubate at a controlled temperature (e.g., 27-28°C) for a period of 10-12 days.[8]

-

-

Harvesting: After the fermentation period, the fermented substrate is harvested and freeze-dried to be ground into a powder for subsequent extraction.[8]

Liquid-state fermentation allows for more precise control over environmental parameters and is suitable for studying the effects of different nutrients and conditions on metabolite production.

Protocol:

-

Inoculum Preparation:

-

Fermentation:

-

Harvesting: Separate the mycelia from the culture broth by centrifugation (e.g., 6000 x g for 15 minutes).[4] The mycelia and the supernatant can then be extracted separately.

Extraction of Metabolites

The choice of extraction solvent and method is critical and depends on the polarity and stability of the target metabolites.

Protocol:

-

Sample Preparation: Use either the dried powder from SSF or the harvested mycelia and culture broth from LSF.

-

Solvent Extraction:

-

For a broad range of metabolites, including pigments and monacolins, use ethanol (e.g., 70-95%) for extraction. The solid material is mixed with the solvent and agitated.[4][10]

-

To specifically extract red pigments while minimizing conversion from orange precursors, acidified ethanol (pH 2-4) can be used.[10]

-

For less polar compounds, solvents like n-hexane can be employed.[11]

-

-

Extraction Method:

-

Maceration: The sample is soaked in the solvent with periodic agitation.

-

Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls and enhance extraction efficiency.[12] A typical procedure involves subjecting a suspension of the sample in the solvent to ultrasonication for a defined period (e.g., 30 minutes).[12]

-

-

Concentration: After extraction, the solvent is removed under reduced pressure using a rotary evaporator to obtain a crude extract.[10]

Purification of Novel Metabolites

Chromatographic techniques are indispensable for the separation and purification of individual compounds from the complex crude extract.

Protocol:

-

Initial Fractionation (Column Chromatography):

-

Pack a column with a stationary phase such as silica gel.

-

Apply the crude extract to the top of the column.

-

Elute the compounds using a gradient of solvents with increasing polarity (e.g., starting with n-hexane and gradually adding ethyl acetate and methanol).[11][13]

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

-

Fine Purification (High-Performance Liquid Chromatography - HPLC):

-

Fractions containing compounds of interest are further purified using preparative or semi-preparative HPLC.

-

A suitable column (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile and water) are selected based on the polarity of the target compounds.[4][14]

-

The purified compounds are collected based on their retention times and detected using a suitable detector (e.g., UV-Vis or photodiode array).

-

Structural Elucidation

A combination of spectroscopic techniques is used to determine the chemical structure of the purified novel metabolites.[15][16]

Protocol:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.[16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Other Spectroscopic Techniques: Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy can provide additional information about functional groups and chromophores present in the molecule.[11]

Visualizing the Path to Discovery: Workflows and Pathways

Understanding the logical flow of experiments and the underlying biosynthetic machinery is crucial for efficient research.

Caption: Experimental workflow for the isolation and characterization of novel metabolites from Monascus.

The production of the characteristic pigments in Monascus follows a complex biosynthetic pathway, starting from common precursors and branching out to form a variety of colored compounds.

Caption: Simplified biosynthetic pathway of azaphilone pigments in Monascus.

Conclusion and Future Perspectives

The systematic approach outlined in this guide, from optimized fermentation to rigorous purification and structural elucidation, provides a robust framework for the discovery of novel metabolites from Monascus. The continued exploration of this fungal genus holds immense promise for identifying new lead compounds for drug development and for the creation of high-value nutraceuticals. Future research, aided by advances in metabolomics and genomic tools, will undoubtedly unveil an even greater diversity of bioactive molecules from this remarkable microbial factory.

References

- 1. mdpi.com [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Investigation of monacolin K, yellow pigments, and citrinin production capabilities of Monascus purpureus and Monascus ruber (Monascus pilosus) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneous detection of monacolins and citrinin of angkak produced by Monascus purpureus strains using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) [agris.fao.org]

- 6. researchgate.net [researchgate.net]

- 7. Orange, red, yellow: biosynthesis of azaphilone pigments in Monascus fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparation of Monascus-fermented ginkgo seeds: optimization of fermentation parameters and evaluation of bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. CN102924964B - Process for extracting and purifying monascus red pigment without citrinin - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Isolation and structure elucidation of biologically active secondary metabolites from Kenyan fungi [ir-library.ku.ac.ke]

- 16. Research Portal [iro.uiowa.edu]

Methodological & Application

Application Notes and Protocols for the Isolation of Azaphilone Pigments from Monascus Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monascus species are filamentous fungi renowned for producing a diverse array of secondary metabolites, including polyketide pigments known as azaphilones. These pigments, which impart characteristic yellow, orange, and red hues, are not only used as natural food colorants but also possess a range of bioactive properties. While specific compounds like monascin, ankaflavin, monascorubramine, and rubropunctamine are well-documented, the isolation of less common or novel derivatives such as Monaschromone follows a generalized, yet rigorous, workflow.

This document provides a comprehensive set of protocols for the cultivation of Monascus spp., followed by the extraction, separation, and purification of azaphilone pigments. The methodologies described are based on established principles for isolating Monascus polyketides and can be adapted by researchers to target specific compounds of interest. The workflow progresses from large-scale fungal culture to fine purification using advanced chromatographic techniques.

Part 1: Cultivation of Monascus for Pigment Production

The production of secondary metabolites is highly dependent on the fungal strain, media composition, and fermentation conditions.[1] The following protocols provide a starting point for optimizing pigment yield.

Microorganism and Inoculum Preparation

-

Strain: Monascus purpureus or Monascus ruber are commonly used species for pigment production.[2] Strains should be maintained on Potato Dextrose Agar (PDA) slants at 4°C.

-

Inoculum:

-

Aseptically transfer a loopful of spores from a mature (7-10 days) PDA slant into a 250 mL Erlenmeyer flask containing 50 mL of sterile Potato Dextrose Broth (PDB).

-

Incubate the flask at 30°C on a rotary shaker at 150-200 rpm for 5-7 days to generate a homogenous seed culture.

-

Submerged Fermentation Protocol

Submerged fermentation allows for greater control over environmental parameters compared to solid-state fermentation.[1]

-

Fermentation Medium: Prepare the desired fermentation medium (see Table 1 for examples) and sterilize by autoclaving at 121°C for 20 minutes.

-

Inoculation: Aseptically transfer 5-10% (v/v) of the seed culture into the sterile fermentation medium.

-

Incubation: Incubate the culture in a shaker incubator at the optimized temperature and pH (e.g., 30°C, pH 6.5) for 10-18 days.[3] Agitation should be maintained at 150-200 rpm.

-

Monitoring: Periodically and aseptically withdraw samples to monitor biomass and pigment production. Pigment concentration can be estimated spectrophotometrically by measuring the absorbance of the culture supernatant or an ethanol extract of the mycelia (e.g., Yellow pigments at ~410 nm, Orange at ~470 nm, Red at ~505 nm).[4]

Table 1: Example Media Compositions and Optimized Culture Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |

| Strain | Monascus purpureus | Monascus ruber OMNRC45 | Monascus purpureus CH01 | |

| Carbon Source | Glucose (40 g/L) | Glucose (Optimal) | Potato Pomace (80 g/L) | [1][5] |

| Nitrogen Source | Peptone (10 g/L), NaNO₃ (5 g/L) | Monosodium Glutamate (MSG) | Peptone (Optimal) | [1][3] |

| Basal Salts | KH₂PO₄ (2.5 g/L), MgSO₄ (1 g/L) | KH₂PO₄ (0.5 g/L), K₂HPO₄ (1.0 g/L) | KH₂PO₄ (0.01%) | [3][6] |

| Temperature | 25-30°C | 30°C | 30°C | [3][5] |

| Initial pH | 5.0 - 6.5 | 6.5 | 6.0 | |

| Incubation Time | 18 days | 10-12 days | 7-9 days | [3][5] |

Part 2: Extraction and Purification Workflow

The isolation of a specific pigment like this compound from the complex mixture of metabolites in the fermentation broth requires a multi-step purification strategy. The general workflow is depicted below.

Protocol for Crude Pigment Extraction

-

Harvesting: Separate the Monascus mycelia from the culture broth by centrifugation (e.g., 6000 x g for 15 minutes) or vacuum filtration. Wash the mycelial pellet with distilled water to remove residual medium components.

-

Drying: Lyophilize (freeze-dry) the mycelial biomass or dry it in a hot air oven at a low temperature (40-50°C) to a constant weight.

-

Extraction:

-

Grind the dried mycelia into a fine powder.

-

Suspend the powder in 70-95% ethanol (e.g., 1:20 w/v).

-

Perform extraction using ultrasonication for 20-30 minutes or by shaking on a rotary shaker at room temperature for 4-6 hours.[7]

-

Repeat the extraction process 2-3 times to ensure maximum recovery.

-

-

Concentration:

-

Pool the ethanol extracts and filter through Whatman No. 1 filter paper to remove solid debris.

-

Concentrate the filtrate in vacuo using a rotary evaporator at 40°C to obtain a viscous crude pigment extract.[7]

-

Part 3: Chromatographic Purification of this compound

Chromatography is a powerful technique for separating individual compounds from a complex mixture based on their differential partitioning between a stationary phase and a mobile phase.[8][9] A multi-step approach is typically required to achieve high purity.

Step 1: Silica Gel Column Chromatography (Adsorption Chromatography)

This step serves to fractionate the crude extract based on polarity, separating major classes of pigments.[2][8]

-

Column Packing: Prepare a slurry of silica gel (60-120 mesh) in a nonpolar solvent (e.g., n-hexane). Pour the slurry into a glass column and allow it to pack uniformly under gravity or with gentle pressure.

-

Sample Loading: Adsorb the crude extract onto a small amount of silica gel by dissolving the extract in a minimal volume of solvent, adding the silica, and drying. Carefully load the dried, sample-adsorbed silica onto the top of the packed column.

-

Elution: Elute the column with a stepwise or linear gradient of solvents with increasing polarity. A typical gradient system for Monascus pigments is n-hexane:ethyl acetate, followed by ethyl acetate:methanol (see Table 2).[2]

-

Fraction Collection: Collect fractions of a fixed volume (e.g., 10-20 mL) in test tubes.

-

Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound. Pool the fractions that show a similar profile and contain the spot corresponding to this compound.

Table 2: Example Chromatographic Systems for Monascus Pigment Separation

| Technique | Stationary Phase | Mobile Phase System (v/v) | Purpose | Reference |

| TLC | Silica Gel G | Chloroform:Acetone (9:1) | Initial separation and monitoring | [10] |

| Column | Silica Gel | n-Hexane:Ethyl Acetate (8:2) | Elution of yellow pigments | [2] |

| Column | Silica Gel | Ethyl Acetate | Elution of orange pigments | [2] |

| Column | Silica Gel | Ethyl Acetate:Methanol (6:4) | Elution of red pigments | [2] |

| Prep-HPLC | C18 (Reversed-Phase) | Acetonitrile:Water (with 0.1% Formic Acid) | High-resolution final purification | [7] |

Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Prep-HPLC is used for the final purification of the target compound from the pooled, enriched fractions obtained from column chromatography.[5]

-

Sample Preparation: Evaporate the solvent from the pooled fractions. Dissolve the residue in a suitable solvent (e.g., methanol) and filter through a 0.45 µm syringe filter before injection.[2]

-

Instrumentation:

-

Column: A C18 reversed-phase preparative column is typically used.

-

Mobile Phase: A gradient of purified water (Solvent A, often containing an acidifier like 0.1% formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol (Solvent B).

-

Detector: A UV-Vis or Photodiode Array (PDA) detector set to the maximum absorbance wavelength of this compound.

-

-

Method: Develop a gradient elution method that provides good resolution between this compound and any remaining impurities.

-

Fraction Collection: Collect the peak corresponding to the retention time of this compound using an automated fraction collector.

-

Purity Check: Analyze the collected fraction using analytical HPLC to confirm its purity. If necessary, a second round of preparative HPLC under different conditions may be performed.

Part 4: Structural Characterization

Once a pure compound is isolated, its chemical structure must be confirmed. Standard analytical techniques for this purpose include:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental formula. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective.[10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to determine the complete structure and connectivity of atoms.

-

UV-Visible Spectroscopy: To determine the absorbance maxima (λmax), which is characteristic of the pigment's chromophore.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

By following these detailed protocols, researchers can systematically approach the isolation of this compound or other targeted azaphilone pigments from Monascus cultures for further investigation into their chemical properties and biological activities.

References

- 1. researchgate.net [researchgate.net]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Spectroscopic Techniques for Identifying Pigments in Polychrome Cultural Relics [mdpi.com]

- 7. chemijournal.com [chemijournal.com]

- 8. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jackwestin.com [jackwestin.com]

- 10. researchgate.net [researchgate.net]

- 11. Analytical Techniques for Melanin Identification and Estimation by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for HPLC Analysis of Monascus Pigments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monascus pigments, produced by the fermentation of Monascus species, have a long history of use as natural food colorants, particularly in Asia.[1][2] These pigments are a complex mixture of polyketide secondary metabolites, primarily categorized as yellow (e.g., monascin, ankaflavin), orange (e.g., rubropunctatin, monascorubrin), and red (e.g., rubropunctamine, monascorubramine).[1][3] Beyond their coloring properties, Monascus pigments have garnered significant interest for their potential biological activities, including antioxidant, anti-inflammatory, and cholesterol-regulating effects.[4] Consequently, robust and reliable analytical methods are crucial for the qualitative and quantitative analysis of these pigments for quality control, research, and the development of functional foods and pharmaceuticals.

High-Performance Liquid Chromatography (HPLC) is the most prevalent and powerful technique for the separation and quantification of Monascus pigments.[2][5] Coupled with various detectors like Photodiode Array (PDA), UV-Vis, and Mass Spectrometry (MS), HPLC allows for the detailed profiling and characterization of the complex pigment composition in Monascus products.[2][6][7] This document provides detailed application notes and standardized protocols for the analysis of Monascus pigments using reverse-phase HPLC.

Experimental Protocols

Protocol 1: General Quantitative Analysis of Six Major Monascus Pigments

This protocol is adapted for the simultaneous quantification of six common Monascus pigments: ankaflavin, monascin, rubropunctatin, monascorubrin, rubropunctamine, and monascorubramine.

1. Sample Preparation (from Fermented Rice Bran)

-

Extraction:

-

Weigh 1.0 g of dried and powdered Monascus-fermented substrate.

-

Add 20 mL of 70% (v/v) ethanol.

-

Extract using ultrasonication for 30 minutes at 50°C.

-

Centrifuge the mixture at 8000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction process on the residue and combine the supernatants.

-

Filter the combined supernatant through a 0.22 µm pore-size membrane prior to HPLC injection.[8]

-

2. HPLC Conditions

-

HPLC System: Agilent LC-1260 system or equivalent.[8]

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[9][10]

-

Mobile Phase:

-

Gradient Elution:

-

0-12 min: 60% B

-

12-25 min: 60% to 90% B

-

25-27 min: 90% B

-

27-30 min: 90% to 60% B[8]

-

-

Column Temperature: 25°C.[8]

-

Injection Volume: 20 µL.[8]

-

Detection: Diode Array Detector (DAD) at 410 nm.[8]

3. Data Analysis

-

Identify and quantify the six major pigments by comparing retention times and UV-Vis spectra with those of authentic standards.

-

Construct calibration curves for each standard compound to calculate the concentration in the samples.

Protocol 2: Fingerprint Analysis of Monascus Pigments

This protocol is designed for the comprehensive profiling of pigments in various Monascus products, including the simultaneous detection of the mycotoxin citrinin.

1. Sample Preparation (from Fermentation Broth)

-

Extraction:

-

Centrifuge the fermentation broth at 10,000 rpm for 5 minutes.[11]

-

To extract intracellular pigments, soak the collected mycelia in a 70% (v/v) ethanol solution (pH adjusted to 2 with hydrochloric acid) for 1 hour.[11]

-

Centrifuge the mycelial extract and filter the supernatant through a 0.22 µm membrane.

-

The supernatant from the initial broth centrifugation (extracellular pigments) can be directly filtered through a 0.22 µm membrane.

-

2. HPLC Conditions

-

HPLC System: Waters Alliance e2695 system or equivalent.[6]

-

Column: Sunfire C18 column (4.6 x 250 mm, 5 µm).[6]

-

Mobile Phase:

-

Gradient Elution:

-

0-25 min: 20% to 80% B

-

25-35 min: 80% B

-

35-36 min: 80% to 20% B

-

36-41 min: 20% B[6]

-

-

Flow Rate: 1.0 mL/min.[6]

-

Column Temperature: 30°C.[6]

-

Injection Volume: 10 µL.

-

Detection:

-

Photodiode Array Detector (PAD): Scan from 200-600 nm for pigment spectra. Use specific wavelengths for monitoring: 390 nm (Yellow), 470 nm (Orange), and 500 nm (Red).[4][6]

-

Fluorescence Detector (FLD): For citrinin detection, use an excitation wavelength of 331 nm and an emission wavelength of 500 nm.

-

Data Presentation: Comparison of HPLC Methods

The following tables summarize various HPLC conditions reported for the analysis of Monascus pigments, providing a comparative overview for method selection and development.

Table 1: HPLC Columns and Mobile Phases for Monascus Pigment Analysis

| Reference/Method | Column Type | Mobile Phase A | Mobile Phase B | Notes |

| Method 1[6] | Sunfire C18 (250 x 4.6 mm, 5 µm) | Aqueous H₃PO₄ (pH 2.5) | Acetonitrile | General pigment profiling. |

| Method 2[4] | C18 | Water (pH 3.0 with formic acid) | Methanol | Separation of yellow, orange, and red pigments. |

| Method 3[9][10] | ODS18 (250 x 4.6 mm, 5 µm) | Water (0.1% formic acid, v/v) | Acetonitrile | Analysis of yellow pigments. |

| Method 4[1] | Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) | 0.1% Formic Acid (in water) | Methanol | Isocratic method for yellow pigments. |

| Method 5[12] | C18 (25 x 4.6 mm, 5 µm) | Phosphoric acid solution (pH 2.5) | Acetonitrile | Detection in meat products. |

Table 2: Gradient Elution Programs and Detection Wavelengths

| Reference/Method | Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Detection Wavelengths (nm) |

| Method 1[6] | 0-2525-3535-3636-41 | 20→808080→2020 | 1.0 | PAD: 200-600 (Spectra)310 (Profile) |

| Method 2[4] | 0-20 | 50→75 (Methanol) | 0.8 | 390 (Yellow)470 (Orange)500 (Red) |

| Method 3[9][10] | 55 min total run | Linear Gradient | 1.0 | Not specified, for HPLC-MS |

| Method 4[1] | 15 min total run | 80 (Isocratic) | 0.5 | Not specified, for UHPLC-MS |

| Method 5[12] | 0-55-2020-23 | 7070→9090→70 | 1.0 | 400 |

Visualizations

Experimental Workflow

The general workflow for the HPLC analysis of Monascus pigments involves several key stages, from initial sample preparation to final data interpretation.

Caption: HPLC analysis workflow for Monascus pigments.

Relationship of Monascus Pigment Classes

Monascus pigments are biosynthetically related. The orange azaphilone pigments can react with amino groups (from amino acids or proteins) to form the water-soluble red pigments.

Caption: Biosynthetic relationship of Monascus pigments.

References

- 1. Increased Water-Soluble Yellow Monascus Pigment Productivity via Dual Mutagenesis and Submerged Repeated-Batch Fermentation of Monascus purpureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. myfoodresearch.com [myfoodresearch.com]

- 6. Pigment fingerprint profile during extractive fermentation with Monascus anka GIM 3.592 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of water-soluble Monascus yellow pigments using HPLC-PAD-ELSD, high-resolution ESI-MS, and MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Comparative Study on the Antioxidant Activity of Monascus Yellow Pigments From Two Different Types of Hongqu—Functional Qu and Coloring Qu [frontiersin.org]

- 10. Comparative Study on the Antioxidant Activity of Monascus Yellow Pigments From Two Different Types of Hongqu—Functional Qu and Coloring Qu - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analyses of Monascus pigment secretion and cellular morphology in non‐ionic surfactant micelle aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN102565227B - Method for detecting content of monascus pigments in meat products - Google Patents [patents.google.com]

In Vitro Assays for Testing the Biological Activity of Monaschromone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro testing of Monaschromone, a secondary metabolite derived from Monascus species. The following protocols and data summaries are intended to facilitate the investigation of its potential anticancer and anti-inflammatory properties. While specific quantitative data for this compound is limited in publicly available literature, this document summarizes the activities of closely related Monascus pigments to provide a valuable starting point for research.

Data Presentation: Biological Activities of Monascus Pigments

The following tables summarize the reported in vitro biological activities of various pigments isolated from Monascus species. This data can serve as a reference for designing experiments with this compound.

Table 1: Anticancer Activity of Monascus Pigments

| Pigment | Cell Line | Assay | IC50 (µM) | Reference |